VU6015929 HCl -

VU6015929 HCl

Catalog Number: EVT-1535771
CAS Number:
Molecular Formula: C24H20ClF4N5O2
Molecular Weight: 521.9006
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU6015929 is a novel selective discoidin domain receptor 1/2 (DDR1/2) inhibitor, potently blocking collagen-induced DDR1 activation and collagen-IV production.
Synthesis Analysis

The synthesis of VU6015929 involves several key steps utilizing commercially available starting materials. The process can be summarized as follows:

  1. Amide Coupling: The synthesis begins with the reaction of either 4-methyl-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid with 3- or 3,4-disubstituted anilines using HATU (a coupling reagent) to form anilino amides.
  2. Nitro Reduction: A microwave-assisted reduction of the nitro group using tin(II) chloride yields the corresponding anilino amides in good yields (32% to 96%).
  3. Reductive Amination: The anilino amides are treated with 5-bromonicotinaldehyde under reductive amination conditions to produce intermediates.
  4. Suzuki Coupling: Finally, a Suzuki coupling reaction with various heteroaryl boronic acids leads to the formation of VU6015929 and its analogues .

This multi-step synthetic route highlights the complexity involved in designing selective inhibitors while maintaining high yields.

Molecular Structure Analysis

VU6015929 has a well-defined molecular structure that is critical for its function as an inhibitor. The compound features a trifluoromethyl group attached to a phenyl ring, which is likely important for its binding affinity to the DDRs.

Structural Data

  • Chemical Formula: C₁₅H₁₄ClF₃N₂O
  • Molecular Weight: Approximately 348.73 g/mol
  • Structural Characteristics: The presence of trifluoromethyl groups enhances lipophilicity and may contribute to increased binding interactions with the target receptors .

The precise three-dimensional conformation of VU6015929 can be elucidated through X-ray crystallography or NMR spectroscopy techniques, which would provide insights into its binding interactions at the molecular level.

Chemical Reactions Analysis

VU6015929 undergoes specific chemical reactions that are pivotal for its biological activity. As a dual inhibitor of DDR1 and DDR2, it primarily functions by binding to the ATP-binding site of these receptors, preventing their activation by collagen.

Key Reactions

  • Inhibition Mechanism: The compound effectively inhibits phosphorylation events mediated by DDR1 and DDR2 upon collagen stimulation.
  • Binding Assays: Various assays have demonstrated that VU6015929 binds selectively to both DDRs with IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 3.97 nM for DDR1) indicating strong potency .

These reactions highlight VU6015929's role in modulating receptor activity and downstream signaling pathways involved in fibrosis and cancer progression.

Mechanism of Action

The mechanism by which VU6015929 exerts its effects involves competitive inhibition of DDR1 and DDR2 activation. By occupying the ATP-binding site on these receptors, VU6015929 prevents their phosphorylation and subsequent activation by extracellular matrix components like collagen.

Process Details

  • Collagen-Induced Activation: Under normal conditions, collagen binding activates DDRs leading to cellular responses associated with fibrosis.
  • Inhibition Effect: VU6015929 disrupts this process by inhibiting receptor phosphorylation, thereby reducing collagen-induced signaling pathways that contribute to pathological conditions such as fibrosis .

This mechanism underscores the potential therapeutic applications of VU6015929 in treating diseases characterized by excessive fibrosis or aberrant cell signaling.

Physical and Chemical Properties Analysis

VU6015929 Hydrochloride exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored away from light and moisture.
  • pH Sensitivity: The hydrochloride salt form may exhibit pH-dependent solubility characteristics which can affect bioavailability.

These properties are critical for formulation development and understanding how VU6015929 can be effectively administered in therapeutic settings .

Applications

VU6015929 has significant potential applications in scientific research and therapeutic development:

  • Fibrosis Research: As a dual inhibitor of Discoidin Domain Receptors, it serves as a valuable tool for studying the mechanisms underlying fibrosis.
  • Cancer Therapeutics: Given its role in modulating receptor signaling pathways associated with tumor progression, VU6015929 may be explored as a candidate for cancer treatment.
  • Drug Development: Its structure provides a scaffold for further modifications aimed at enhancing selectivity and potency against DDRs or related targets.
Introduction to Discoidin Domain Receptors (DDRs) and Fibrotic Disease Pathogenesis

DDR1/2 Structural Biology and Signaling Mechanisms

DDRs feature a conserved tripartite architecture: an extracellular discoidin (DS) domain responsible for collagen recognition, a transmembrane helix, and an intracellular tyrosine kinase domain. The DDR1 subfamily comprises five isoforms (DDR1a-e) generated by alternative splicing, with DDR1a, DDR1b, and DDR1c being functionally active kinase-containing receptors. DDR2 exists as a single isoform with 50% sequence homology to DDR1 within the kinase domain. The collagen-binding DS domain adopts an eight-stranded β-sandwich fold stabilized by disulfide bonds (Cys74-Cys177 and Cys31-Cys185 in DDR1), with loops 1, 2, and 4 forming the primary collagen interaction interface [1] [7].

Collagen binding induces slow receptor autophosphorylation (peaking at 90–120 minutes), contrasting sharply with growth factor RTKs (peak activation within minutes). This sustained activation stems from collagen's immobilized nature within the ECM and the requirement for receptor dimerization. Structural studies reveal that collagen interaction triggers conformational changes in the extracellular juxtamembrane (EJXM) region, enabling trans-autophosphorylation of tyrosine residues in the unusually long intracellular juxtamembrane (IJXM) domain. Key phosphorylation sites (e.g., Y513 in DDR1b) serve as docking platforms for SH2-domain-containing adaptor proteins like ShcA, activating downstream pathways including MAPK, STAT3, and NF-κB [1] [4] [7].

The kinase domain adopts both "DFG-in" and "DFG-out" conformations, the latter forming a hydrophobic pocket targetable by type II kinase inhibitors. Unique structural features include:

  • A β-hairpin in the P-loop replacing ABL kinase's cage-like structure
  • A salt bridge between the activation loop and αD helix stabilizing the inactive state
  • Gatekeeper residue Thr701 (DDR1) permitting binding of inhibitors like imatinib [7].

Table 1: DDR Isoforms and Structural Features [1] [10]

IsoformAmino AcidsKey DomainsFunctional Status
DDR1a876Lacks 37-aa IJXM insertFunctional kinase
DDR1b913Contains 37-aa IJXM insert with NPxY motifFunctional kinase
DDR1c919Contains IJXM insert + 6-aa kinase insertFunctional kinase
DDR1d508Truncated, lacks kinase domainKinase-inactive
DDR1e767Partial kinase domainKinase-inactive
DDR2~855Single isoformFunctional kinase

Role of DDR1 in Collagen-Mediated Fibrosis and Tissue Remodeling

DDR1 is a master regulator of collagen dynamics in fibrotic pathologies. Upon activation by fibrillar collagens (types I, III), DDR1 recruits non-muscle myosin IIA via its C-terminal kinase domain, enabling mechanical coupling between intracellular contractile forces and the extracellular collagen matrix. This interaction generates traction forces that:

  • Promote linearization and realignment of collagen fibrils
  • Enhance matrix stiffening through collagen cross-linking
  • Trigger MMP-2/9 secretion via Src/NF-κB pathways [2] [5].

In hepatic fibrosis, DDR1 overexpression in hepatic stellate cells (HSCs) drives transition from quiescent to activated myofibroblasts, increasing α-SMA and collagen I production. Genetic deletion of Ddr1 in murine models reduces collagen deposition by 60–80% in bleomycin-induced pulmonary fibrosis and angiotensin II-induced renal fibrosis. The mechanotransduction function of DDR1 creates a pathologic feedback loop: matrix stiffening enhances DDR1 signaling, which further promotes collagen production and cross-linking [2] [6] [10].

DDR1 also modulates immune cell migration through 3D collagen matrices. In T cells and neutrophils, DDR1 activation upregulates MMP-8 secretion, generating collagen cleavage peptides that amplify chemotaxis and inflammatory infiltration—a key process in fibrosis progression. Unlike integrins, DDR1 enables cell migration independent of adhesion complex formation, facilitating deep tissue penetration in fibrotic lesions [4] [10].

Table 2: DDR1-Mediated Profibrotic Mechanisms [2] [4] [6]

Molecular MechanismPathogenic ConsequenceValidating Evidence
Myosin IIA recruitmentCollagen fibril realignment and matrix stiffeningCo-immunoprecipitation in fibroblasts; Traction force microscopy
MMP-2/9 upregulationECM degradation and pro-fibrotic cytokine release70% reduction in MMPs in Ddr1-/- mice
TGF-β pathway potentiationSMAD2/3 activation and myofibroblast differentiationReduced pSMAD in DDR1-null fibrosis models
Collagen IV productionBasement membrane thickeningBlocked by DDR1 inhibition in renal tubular cells

Rationale for DDR1/2 Dual Inhibition in Antifibrotic Therapeutics

The case for dual DDR1/2 inhibition rests on three key biological rationales:

  • Compensatory signaling: DDR2 is upregulated in DDR1-deficient environments and activates overlapping profibrotic pathways, particularly MMP-13-mediated collagen degradation in hepatic and dermal fibrosis.
  • Collagen binding promiscuity: While DDR1 binds multiple collagen types (I, III, IV, V), DDR2 selectively interacts with fibrillar collagens (I, III). Dual inhibition ensures comprehensive blockade of collagen-induced signaling.
  • Synergistic ECM modulation: DDR1 primarily regulates collagen synthesis/stabilization, while DDR2 dominates collagenolytic responses via MMP regulation. Co-inhibition disrupts both arms of fibrotic matrix remodeling [3] [6] [9].

VU6015929 emerged from systematic structure-activity optimization as a potent dual DDR1/2 inhibitor (DDR1 IC50 = 29 nM; DDR2 IC50 = 80 nM). The compound features a pyridine hinge-binding motif and amide linker that confers >170-fold selectivity against ABL and >50-fold against VEGFR2. In vitro, VU6015929 demonstrates:

  • 94% inhibition of collagen-induced DDR1 autophosphorylation at 100 nM
  • Dose-dependent suppression of collagen IV production in renal fibroblasts (EC50 = 48 nM)
  • Negligible cytotoxicity (CC50 > 10 μM in HEK293 cells) [3] [9].

Kinome-wide profiling (against 23 off-target kinases) confirmed exceptional selectivity, with only DDR1/2 inhibited below 500 nM. Unlike non-selective DDR inhibitors (e.g., imatinib, nilotinib), VU6015929 avoids c-Kit and PDGFR-related toxicities while maintaining potency against clinically relevant DDR1 gatekeeper mutants (T654M) [3] [7].

Table 3: Comparative Profile of DDR Inhibitors [3] [7] [9]

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity Ratio (DDR1/2 vs ABL)Clinical Stage
VU60159292980>170-foldPreclinical
Imatinib3006751.2-foldApproved (CML)
Dasatinib16230.8-foldApproved (CML)
DDR1-IN-1105>10,00032-foldTool compound
7rh6.81,200>100-foldTool compound

Properties

Product Name

VU6015929 HCl

IUPAC Name

4-Fluoro-3-(((5-(1-methyl-1H-pyrazol-3-yl)pyridin-3-yl)methyl)amino)-N-(3-(trifluoromethoxy)phenyl)benzamide hydrochloride

Molecular Formula

C24H20ClF4N5O2

Molecular Weight

521.9006

InChI

InChI=1S/C24H19F4N5O2.ClH/c1-33-8-7-21(32-33)17-9-15(12-29-14-17)13-30-22-10-16(5-6-20(22)25)23(34)31-18-3-2-4-19(11-18)35-24(26,27)28;/h2-12,14,30H,13H2,1H3,(H,31,34);1H

InChI Key

QGTJUIQZHZUHQG-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(OC(F)(F)F)=C1)C2=CC=C(F)C(NCC3=CC(C4=NN(C)C=C4)=CN=C3)=C2.[H]Cl

Solubility

Soluble in DMSO

Synonyms

VU6015929; VU-6015929; VU 6015929; VU6015929 HCl; VU6015929 hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.